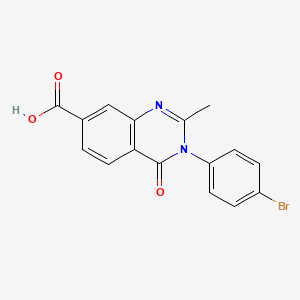
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the quinazoline core.
Hydration: The final step involves the addition of water molecules to form the hydrate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives might interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its use in kinase inhibitors.
2-Methylquinazoline: Studied for its antimicrobial properties.
3-Phenylquinazoline: Investigated for its anticancer activity.
Uniqueness
What sets 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate apart might be its specific substitution pattern and the presence of the hydrate form, which could influence its solubility, stability, and biological activity.
Biological Activity
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate (CAS No. 3057635) is a heterocyclic compound belonging to the quinazoline family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H11BrN2O3 with a molecular weight of 365.17 g/mol. The structure features a quinazoline core with a bromophenyl substituent, which is significant for its biological properties.
The biological activity of 7-quinazolinecarboxylic acid derivatives often involves their interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. For instance, compounds in this class have been shown to inhibit various kinases, leading to effects such as:
- Anticancer Activity : Inhibition of Aurora A kinase has been linked to cell cycle arrest and apoptosis in cancer cells. The presence of halogen substituents (like bromine) enhances the inhibitory potency against these kinases .
- Antimicrobial Properties : Quinazoline derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Aurora A Kinase Inhibition :
- Antibacterial Evaluation :
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by various structural features:
- Substituents on the Phenyl Ring : Halogen substitutions (e.g., bromine) have been associated with increased potency against target kinases due to enhanced binding interactions.
- Carboxylic Acid Group : Essential for maintaining activity; modifications that mask this group significantly reduce inhibitory effects on kinases .
Properties
CAS No. |
74101-57-8 |
|---|---|
Molecular Formula |
C16H11BrN2O3 |
Molecular Weight |
359.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c1-9-18-14-8-10(16(21)22)2-7-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,1H3,(H,21,22) |
InChI Key |
PZFNWJRIDUIPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















